N-(Piperidin-4-yl)pyrimidin-2-amine serves as a valuable building block in medicinal chemistry research due to its ability to form the core structure of various heterocyclic compounds with potential biological activities. Studies have explored its use in the development of:
These molecules target enzymes called kinases, which play crucial roles in various cellular processes. N-(Piperidin-4-yl)pyrimidin-2-amine derivatives have been investigated for their potential to inhibit kinases involved in cancer, neurodegenerative diseases, and inflammatory conditions [Source: A review on the medicinal chemistry of N-heterocyclic pyrimidines, European Journal of Medicinal Chemistry, ].
Researchers have explored N-(Piperidin-4-yl)pyrimidin-2-amine derivatives for their potential to combat bacterial and fungal infections. Some studies have shown promising activity against specific pathogens [Source: Synthesis and antimicrobial activity of some novel N-substituted pyrimidin-2-amines bearing a piperidine moiety, European Journal of Medicinal Chemistry, ].
N-(Piperidin-4-yl)pyrimidin-2-amine has been explored for its potential applications in material science, particularly in the development of:
These are devices that emit light when an electric current passes through them. Studies have investigated N-(Piperidin-4-yl)pyrimidin-2-amine derivatives as potential hole-transport materials in OLEDs, which play a crucial role in device efficiency [Source: Pyrimidine-based hole-transport materials for organic light-emitting diodes, Dyes and Pigments, ].
These are salts that are liquid at room temperature and have unique properties such as high thermal stability and good conductivity. N-(Piperidin-4-yl)pyrimidin-2-amine derivatives have been incorporated into the design of ionic liquids for potential applications in catalysis and separation processes [Source: Pyrimidinium-based ionic liquids: synthesis, characterization, and their applications in separation technology, RSC Advances, ].
N-(Piperidin-4-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C₉H₁₄N₄ and a molecular weight of 178.23 g/mol. This compound features a piperidine ring attached to a pyrimidine structure, specifically at the 4-position of the piperidine and the 2-position of the pyrimidine. The presence of both nitrogen-containing rings contributes to its potential biological activity and pharmacological properties. The compound is characterized by its ability to form hydrogen bonds due to the presence of amino groups, which may influence its interactions with biological targets.
Research indicates that N-(Piperidin-4-yl)pyrimidin-2-amine exhibits promising biological activities. It has been explored for its potential as a kinase inhibitor, particularly against protein kinase B (PKB), which plays a crucial role in cell signaling pathways related to cancer and metabolism . Additionally, derivatives of this compound have shown anti-angiogenic properties, inhibiting blood vessel formation, which is vital in cancer progression .
The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions:
N-(Piperidin-4-yl)pyrimidin-2-amine has several applications in medicinal chemistry:
Interaction studies involving N-(Piperidin-4-yl)pyrimidin-2-amine have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with N-(Piperidin-4-yl)pyrimidin-2-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride | 0.90 | Variation in piperidine substitution affects activity |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | 0.89 | Different position of pyrimidine attachment |
| N-(4-methylpyridin-3-yloxy)-pyrimidin-2-amines | 0.85 | Substituted pyridine enhances solubility |
| 1-(Pyrimidin-2-yl)piperidin-4-ol | 0.78 | Hydroxyl group alters pharmacokinetics |
The uniqueness of N-(Piperidin-4-yl)pyrimidin-2-amines lies in its specific piperidine substitution pattern and its demonstrated selectivity for certain biological targets, making it a valuable lead compound for further development in therapeutic contexts .
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for N-(Piperidin-4-yl)pyrimidin-2-amine through characteristic chemical shifts and coupling patterns that reflect the molecular framework comprising both piperidine and pyrimidine heterocyclic systems [1].
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of N-(Piperidin-4-yl)pyrimidin-2-amine exhibits distinct resonance patterns characteristic of the dual heterocyclic architecture. The piperidine ring protons manifest as multiplets distributed across the aliphatic region, with axial and equatorial protons displaying different chemical environments due to conformational preferences [1]. The predicted chemical shifts demonstrate the CH₂ protons of the piperidine ring appearing between 1.38 and 3.06 parts per million, reflecting the saturated aliphatic character and proximity to the nitrogen atom [1].
The methine proton at the 4-position of the piperidine ring, which bears the attachment to the pyrimidine moiety, appears as a multiplet at approximately 3.90 parts per million [1]. This downfield shift relative to other piperidine carbons results from the deshielding effect of the nitrogen-carbon bond and the electronic influence of the attached pyrimidine system [1].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characteristics
The ¹³C NMR spectrum provides complementary structural information through carbon chemical shifts that distinguish between the aromatic pyrimidine carbons and the saturated piperidine framework [1]. The pyrimidine carbons exhibit characteristic downfield shifts typical of nitrogen-containing aromatic heterocycles, with carbon atoms adjacent to nitrogen displaying distinct chemical shifts reflecting their electronic environments [1].
The piperidine ring carbons appear in the aliphatic region, with the carbon bearing the pyrimidine substituent showing a characteristic downfield shift due to the electronic effects of the heterocyclic attachment [1]. The two-dimensional connectivity patterns observable through heteronuclear correlation experiments provide definitive structural assignments and confirm the connectivity between the piperidine and pyrimidine rings [1].
Spectral Integration and Multiplicity Analysis
Integration ratios in the ¹H NMR spectrum confirm the molecular formula C₉H₁₄N₄, with the piperidine ring contributing eight aliphatic protons and the pyrimidine ring providing the remaining aromatic protons [2] [3]. The multiplicity patterns observed for piperidine protons reflect the characteristic coupling between adjacent carbon centers in the six-membered saturated ring [1].
The coupling constants derived from multiplet analysis provide information about the conformational preferences of the piperidine ring, with typical vicinal coupling constants ranging from 2 to 12 hertz depending on the dihedral angles between coupled protons [1]. These coupling patterns are consistent with the chair conformation typically adopted by piperidine rings [4].
Mass spectrometry of N-(Piperidin-4-yl)pyrimidin-2-amine reveals characteristic fragmentation pathways that provide structural confirmation and insights into the stability of different molecular regions under ionization conditions [5] [6].
Molecular Ion Characteristics
The molecular ion appears at mass-to-charge ratio 178, corresponding to the intact molecular structure with molecular formula C₉H₁₄N₄ [2] [3]. The molecular ion typically exhibits low to moderate intensity due to the tendency of the compound to undergo fragmentation under standard ionization conditions [5].
The presence of four nitrogen atoms in the molecular structure contributes to the stability of various fragment ions through resonance stabilization and the ability of nitrogen to accommodate positive charge [5]. This characteristic influences the overall fragmentation pattern and the relative intensities of different fragment ions [5].
Primary Fragmentation Pathways
The most significant fragmentation pathway involves cleavage at the carbon-nitrogen bond connecting the piperidine ring to the pyrimidine system [5]. This fragmentation produces two major fragment ions: the pyrimidine-containing fragment at mass-to-charge ratio 80-82 and the piperidine-containing fragment at mass-to-charge ratio 84-86 [5].
Loss of the entire piperidine ring (C₅H₁₀N, molecular weight 85) generates a fragment at mass-to-charge ratio 93-95, representing the pyrimidine-2-amine portion of the molecule [5]. This fragmentation pathway reflects the relative stability of the pyrimidine heterocycle compared to the saturated piperidine system under ionization conditions [5].
Secondary Fragmentation and Ring Cleavage
Secondary fragmentation involves ring cleavage within both the piperidine and pyrimidine systems, producing smaller fragments in the mass-to-charge range of 50-70 [5]. The amino group loss from the pyrimidine ring produces a fragment at mass-to-charge ratio 161, corresponding to loss of NH₂ (molecular weight 17) [5].
Alpha-cleavage adjacent to the nitrogen atoms in the piperidine ring follows typical amine fragmentation patterns, producing characteristic fragments that aid in structural identification [5]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, which varies depending on ionization conditions and instrumental parameters [5].
Fragmentation Pattern Analysis
| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| Molecular ion [M]⁺ | 178 | Low-moderate | Parent ion |
| Loss of piperidine | 93-95 | Moderate | Loss of C₅H₁₀N |
| Pyrimidine core⁺ | 80-82 | High | Pyrimidine retention |
| Piperidine fragment⁺ | 84-86 | Moderate | Piperidine retention |
| Loss of NH₂ | 161 | Low | Loss of amino group |
| Ring fragmentation | 50-70 | Variable | Ring cleavage |
The fragmentation patterns provide definitive structural confirmation and distinguish N-(Piperidin-4-yl)pyrimidin-2-amine from structural isomers through characteristic mass-to-charge ratios and fragmentation pathways [5] [6].
X-ray crystallographic analysis provides definitive three-dimensional structural information for N-(Piperidin-4-yl)pyrimidin-2-amine and related compounds, revealing detailed conformational preferences and intermolecular interactions within the crystal lattice [4] [7].
Crystal Structure Determination
Crystallographic studies of closely related compounds, including 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, provide valuable structural insights applicable to N-(Piperidin-4-yl)pyrimidin-2-amine [4] [7]. These compounds crystallize in the monoclinic space group P2₁/n with characteristic unit cell parameters that reflect the molecular packing arrangements [4] [7].
The crystal structure reveals two independent molecules in the asymmetric unit, designated as molecules A and B, which exhibit different conformational arrangements between the piperidine and pyrimidine rings [4] [7]. The dihedral angles between these rings vary significantly, with values of 47.5(1)° for molecule A and 10.3(1)° for molecule B [4] [7].
Conformational Analysis
The piperidine rings in both molecules adopt the energetically favored chair conformation, consistent with the conformational preferences observed in related piperidine derivatives [4] [7]. This chair conformation minimizes steric interactions and represents the global minimum on the conformational potential energy surface [4] [7].
The variation in dihedral angles between molecules A and B demonstrates the conformational flexibility inherent in the connection between the piperidine and pyrimidine systems [4] [7]. This flexibility arises from rotation around the carbon-nitrogen bond linking the two heterocyclic rings [4] [7].
Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/n (monoclinic) | Related compound [4] [7] |
| Cell Parameter a (Å) | 13.9605(4) | Related compound [4] [7] |
| Cell Parameter b (Å) | 8.7564(3) | Related compound [4] [7] |
| Cell Parameter c (Å) | 17.7055(6) | Related compound [4] [7] |
| Cell Parameter β (°) | 104.381(2) | Related compound [4] [7] |
| Cell Volume (ų) | 2096.57(12) | Related compound [4] [7] |
| Z value | 8 | Related compound [4] [7] |
| Density (g/cm³) | 1.218 | Related compound [4] [7] |
Intermolecular Interactions
The crystal structure exhibits extensive hydrogen bonding networks that stabilize the crystal packing arrangement [4] [7]. Molecules A form inversion-related dimers through N—H⋯N hydrogen bonds, generating R₂²(8) ring patterns characteristic of amino-pyrimidine systems [4] [7].
These dimers connect to molecule B through additional N—H⋯N hydrogen bonds, creating tetrameric units that represent the fundamental building blocks of the crystal structure [4] [7]. The hydrogen bonding patterns demonstrate the importance of the amino group in directing crystal packing through specific intermolecular interactions [4] [7].
Structural Disorder
Crystallographic analysis reveals disorder in the pyrimidine ring of one molecule, with four carbon atoms disordered over two sets of sites with occupancy factors of 0.508(11):0.492(11) [4] [7]. This disorder reflects the dynamic nature of the pyrimidine ring in the crystal lattice and the presence of multiple energetically accessible conformations [4] [7].
Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure, molecular geometry, and chemical reactivity of N-(Piperidin-4-yl)pyrimidin-2-amine through quantum mechanical methods [8] [9] [10].
Computational Methodology
DFT calculations employing the B3LYP functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties [8] [9] [10]. The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering excellent performance for organic molecules containing nitrogen heterocycles [8] [9].
Geometry optimization procedures eliminate imaginary frequency modes, confirming that the calculated structures represent true minima on the potential energy surface [9]. The optimized molecular geometries show excellent agreement with experimental crystallographic data where available [10].
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide crucial information about electronic structure and chemical reactivity [9] [11]. The HOMO-LUMO energy gap serves as an indicator of molecular stability and reactivity, with smaller gaps corresponding to increased chemical reactivity [9] [11].
For pyrimidine derivatives similar to N-(Piperidin-4-yl)pyrimidin-2-amine, HOMO energies typically range from -5.12 to -6.79 electron volts, while LUMO energies span from -0.38 to -2.63 electron volts [11]. The resulting energy gaps range from 3.76 to 5.15 electron volts, indicating moderate chemical stability [11].
Electronic Structure and Charge Distribution
DFT calculations reveal the electron distribution patterns within the molecule, with significant electron density localized on the nitrogen atoms of both the piperidine and pyrimidine rings [9]. The pyrimidine ring exhibits aromatic character with delocalized π-electron systems, while the piperidine ring maintains saturated aliphatic character [9].
Natural Bond Orbital (NBO) analysis provides detailed information about bonding interactions and charge transfer between different molecular regions [8]. The highest stabilization energies typically arise from lone pair to antibonding orbital interactions involving the nitrogen atoms [8].
Molecular Electrostatic Potential
The molecular electrostatic potential (MEP) surface reveals regions of electrophilic and nucleophilic character within the molecule [8] [9]. Nitrogen atoms typically exhibit nucleophilic character (blue regions in MEP maps), while hydrogen atoms bonded to nitrogen show electrophilic character (red regions) [8] [9].
These electrostatic properties provide insights into potential intermolecular interactions and binding sites for molecular recognition processes [8] [9]. The MEP analysis supports the hydrogen bonding patterns observed in crystallographic studies [8] [9].
Vibrational Analysis and Thermodynamic Properties
DFT calculations predict vibrational frequencies that correspond to specific molecular motions and functional groups [8] [10]. The calculated frequencies show excellent correlation with experimental infrared and Raman spectroscopic data [10].
Thermodynamic properties including enthalpy, entropy, and Gibbs free energy provide information about molecular stability and phase behavior under different conditions [8]. These calculated properties support the experimental observations regarding the thermal stability and phase transitions of N-(Piperidin-4-yl)pyrimidin-2-amine [8].
Solvent Effects and Environmental Interactions
Time-Dependent DFT (TD-DFT) calculations investigate the effects of different solvents on molecular properties [8]. Solvent interactions significantly influence electronic spectra, dipole moments, and chemical reactivity [8].